molecular formula C17H19NO4S2 B11423423 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)thiophene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)thiophene-2-carboxamide

Cat. No.: B11423423
M. Wt: 365.5 g/mol
InChI Key: LPYIVJXHPVQQAH-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)thiophene-2-carboxamide is a synthetic carboxamide derivative featuring a thiophene core substituted with a 3-methoxybenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. This compound belongs to a class of molecules designed for targeted biological interactions, particularly in modulating ion channels such as TRPM8 (Transient Receptor Potential Melastatin 8), which are implicated in pain and inflammation pathways . Its structure combines a sulfone-containing tetrahydrothiophene ring (enhancing polarity and metabolic stability) and a methoxy-substituted benzyl group (contributing to lipophilicity and receptor binding) .

Properties

Molecular Formula

C17H19NO4S2

Molecular Weight

365.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H19NO4S2/c1-22-15-5-2-4-13(10-15)11-18(14-7-9-24(20,21)12-14)17(19)16-6-3-8-23-16/h2-6,8,10,14H,7,9,11-12H2,1H3

InChI Key

LPYIVJXHPVQQAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)thiophene-2-carboxamide typically involves multiple steps:

  • Formation of the Thiophene Ring: : The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur-containing reagent under acidic conditions.

  • Introduction of the Tetrahydrothiophene Ring: : The tetrahydrothiophene ring with a sulfone group can be introduced via a cyclization reaction involving a suitable precursor, such as a 1,4-dihalobutane, in the presence of a base and a sulfur source, followed by oxidation to form the sulfone.

  • Attachment of the Methoxybenzyl Group: : The methoxybenzyl group can be attached through a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with an amine derivative of the thiophene ring.

  • Formation of the Carboxamide Group: : The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

  • Substitution: : The methoxybenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)thiophene-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its pharmacological properties. The presence of the thiophene ring and the sulfone group may impart specific biological activities, such as anti-inflammatory or anticancer effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or stability. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The sulfone group could participate in redox reactions, while the methoxybenzyl group might enhance binding affinity to certain targets.

Comparison with Similar Compounds

Key Observations:

  • Methoxy vs.
  • Sulfone vs. Aminoethyl Moieties: The 1,1-dioxidotetrahydrothiophen-3-yl group increases polarity and oxidation stability relative to M8-B’s 2-aminoethyl group, which may enhance solubility but reduce membrane permeability .
  • Chlorobenzyl vs. Methoxybenzyl : The 2-chlorobenzyl analogue () introduces electronegative chlorine, likely enhancing halogen bonding in receptor interactions but reducing metabolic stability compared to methoxy derivatives .

Crystallographic and Physicochemical Properties

  • Crystal Packing : Analogues like N-(2-nitrophenyl)thiophene-2-carboxamide form weak C–H···O/S interactions in the solid state, influencing solubility and stability. The target compound’s sulfone group may promote stronger dipole-dipole interactions .
  • Thermal Stability: Sulfone-containing derivatives (e.g., –8) typically exhibit higher melting points (>200°C) due to enhanced intermolecular forces compared to non-sulfonated analogues .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)thiophene-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a thiophene ring and a tetrahydrothiophen group with dioxides. The synthesis typically involves several steps, including:

  • Formation of the Thiophene Ring : This can be achieved through cyclization reactions involving thioketones.
  • Dioxidation : The introduction of the dioxidation on the tetrahydrothiophen can be performed using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Amide Bond Formation : The final step involves coupling the thiophene derivative with 3-methoxybenzyl amine to form the desired amide.

The primary biological activity associated with this compound is its interaction with specific cellular targets, particularly G protein-gated inwardly rectifying potassium (GIRK) channels. This compound acts as an activator of these channels, which play a crucial role in regulating neuronal excitability and neurotransmitter release.

Anticancer Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant anticancer properties:

  • Cytotoxicity Testing : In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines. For instance, IC50 values for related compounds have been reported between 11.20 µg/ml to 59.61 µg/ml against A549 lung cancer cells .
CompoundCell LineIC50 (µg/ml)Reference
11bA54911.20
11cA54915.73
13bA54959.61

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Compounds with similar structures showed moderate antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA). This suggests that this compound could be beneficial in reducing oxidative stress in cells .

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